エリスロマイシンチオシアネート

概要

説明

この化合物は、幅広い抗菌活性を持ち、さまざまなグラム陽性菌およびグラム陰性菌に効果的です 。 エリスロマイシンチオシアネートは、アジスロマイシンやクラリスロマイシンなどの他のマクロライド系抗生物質の合成における中間体として頻繁に使用されます .

2. 製法

合成ルートと反応条件: エリスロマイシンチオシアネートの調製には、通常、以下の手順が用いられます :

洗浄: 粗製エリスロマイシンチオシアネート生成物は、40-60°Cで精製水で洗浄されます。

溶解: 洗浄した生成物は、38-48°Cでアセトンに溶解され、アセトンの量は粗製生成物の1〜4倍となります。

pH調整: アルカリ性溶液を用いてpHを9.0〜10.5に調整します。

相分離: 溶液を飽和塩化ナトリウムで洗浄し、水相を廃棄します。

チオシアネートの添加: アセトン溶液にチオシアネートを添加した後、酸性化、結晶化、ろ過、精製水での洗浄、乾燥を行い、最終的なエリスロマイシンチオシアネート生成物を得ます。

工業的製造方法: 工業的には、エリスロマイシンチオシアネートは、Saccharopolyspora erythraeaを用いた大規模な発酵プロセスによって製造されます。 発酵液を処理してエリスロマイシンを抽出し、次に上記の手順によってエリスロマイシンチオシアネートに変換します .

作用機序

エリスロマイシンチオシアネートは、感受性細菌におけるタンパク質合成を阻害することで抗菌効果を発揮します。 細菌リボソームの50Sサブユニットにある23SリボソームRNA分子に結合し、翻訳中のアミノ酸の転座とタンパク質の組み立てを阻害します 。 このタンパク質合成の阻害は、最終的にエリスロマイシンチオシアネートの静菌効果をもたらします .

科学的研究の応用

エリスロマイシンチオシアネートは、以下を含む科学研究において幅広い用途があります :

化学: 他のマクロライド系抗生物質の合成における中間体として使用されます。

生物学: 抗菌特性と細菌におけるタンパク質合成阻害における役割について研究されています。

医学: 特にペニシリンアレルギーの患者における細菌感染症の治療のための抗生物質の開発に使用されています。

工業: アジスロマイシンやクラリスロマイシンなどのエリスロマイシン誘導体の大規模生産に使用されています。

生化学分析

Biochemical Properties

Erythromycin thiocyanate plays a crucial role in biochemical reactions by interacting with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides during protein synthesis . This interaction prevents the elongation of the peptide chain, effectively halting bacterial growth. Erythromycin thiocyanate interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process .

Cellular Effects

Erythromycin thiocyanate affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, erythromycin thiocyanate can influence cell signaling pathways and gene expression by modulating the activity of certain transcription factors . Additionally, it can affect cellular metabolism by altering the production of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of erythromycin thiocyanate involves its binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds between amino acids. As a result, protein synthesis is halted, leading to bacterial cell death. Erythromycin thiocyanate also affects gene expression by inhibiting the transcription of specific genes involved in bacterial growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erythromycin thiocyanate can change over time. The stability of erythromycin thiocyanate is influenced by factors such as pH and temperature . Over time, erythromycin thiocyanate can degrade, leading to a reduction in its antibacterial activity. Long-term exposure to erythromycin thiocyanate can result in the development of bacterial resistance, necessitating careful monitoring and adjustment of dosages .

Dosage Effects in Animal Models

The effects of erythromycin thiocyanate vary with different dosages in animal models. At therapeutic doses, erythromycin thiocyanate effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antibacterial activity .

Metabolic Pathways

Erythromycin thiocyanate is involved in various metabolic pathways, primarily related to its biosynthesis and degradation . It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . Erythromycin thiocyanate can also affect metabolic flux by altering the levels of key metabolites involved in bacterial growth and survival .

Transport and Distribution

Within cells and tissues, erythromycin thiocyanate is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Erythromycin thiocyanate tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of erythromycin thiocyanate is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of erythromycin thiocyanate are influenced by its subcellular localization, as it needs to be in proximity to its target ribosomes to exert its antibacterial effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of erythromycin thiocyanate typically involves the following steps :

Washing: The crude erythromycin thiocyanate product is washed with purified water at 40-60°C.

Dissolution: The washed product is dissolved in acetone at 38-48°C, with the volume of acetone being 1-4 times that of the crude product.

pH Adjustment: The pH is adjusted to 9.0-10.5 using an alkaline solution.

Phase Separation: The solution is washed with saturated sodium chloride, and the water phase is discarded.

Thiocyanate Addition: Thiocyanate is added to the acetone solution, followed by acidification, crystallization, filtration, washing with purified water, and drying to obtain the final erythromycin thiocyanate product.

Industrial Production Methods: In industrial settings, erythromycin thiocyanate is produced using large-scale fermentation processes involving Saccharopolyspora erythraea. The fermentation broth is processed to extract erythromycin, which is then converted to erythromycin thiocyanate through the steps mentioned above .

化学反応の分析

反応の種類: エリスロマイシンチオシアネートは、以下を含むさまざまな化学反応を起こします。

置換反応: 通常はチオシアネートイオンと反応してエリスロマイシンチオシアネートを形成します.

加水分解: 酸性条件下では、エリスロマイシンチオシアネートは加水分解してエリスロマイシンとチオシアン酸を形成することがあります.

一般的な試薬と条件:

アセトン: 溶解工程で溶媒として使用されます.

塩化ナトリウム: 相分離に使用されます.

チオシアネート塩: チオシアネートの添加工程に使用されます.

主な生成物:

エリスロマイシンチオシアネート: エリスロマイシンとチオシアネートの反応によって生成される主要な生成物です.

類似化合物との比較

エリスロマイシンチオシアネートは、アジスロマイシンなどの類似化合物を含むマクロライド系抗生物質のグループに属します :

アジスロマイシン: エリスロマイシンと比較して、酸安定性が向上し、半減期が長くなっています。

クラリスロマイシン: 抗菌活性が向上し、薬物動態特性が向上しています。

ロキシスロマイシン: エリスロマイシンに似ていますが、経口バイオアベイラビリティが向上し、消化器系の副作用が少なくなっています。

独自性: エリスロマイシンチオシアネートは、他のマクロライド系抗生物質の合成における中間体として特に使用されるため、ユニークです。 さまざまな化学反応を起こす能力は、製薬業界において貴重な化合物となっています .

生物活性

Erythromycin thiocyanate is a macrolide antibiotic derived from the fermentation of the actinomycete Streptomyces erythreus. It is known for its broad-spectrum antimicrobial activity, particularly against various bacterial strains. This article delves into the biological activity of erythromycin thiocyanate, exploring its mechanisms of action, efficacy against different pathogens, resistance patterns, and relevant case studies.

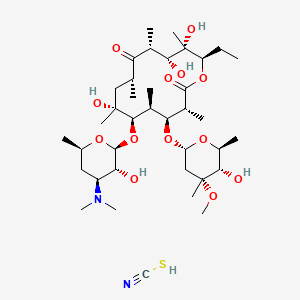

- Chemical Formula : C₃₈H₆₈N₂O₁₃S

- CAS Number : 7704-67-8

- Molecular Weight : 793.02 g/mol

- IUPAC Name : (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione; sulfanylformonitrile.

Erythromycin thiocyanate exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking peptide bond formation and thereby preventing the growth and replication of bacterial cells. This mechanism is similar to that of other macrolide antibiotics.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against gram-positive and some gram-negative bacteria. |

| Antiviral | Exhibits activity against certain viruses (e.g., influenza). |

| Immunomodulatory | Influences inflammatory responses and immune cell function. |

Antimicrobial Spectrum

Erythromycin thiocyanate has demonstrated efficacy against a variety of pathogens:

Gram-positive Bacteria

- Staphylococcus aureus

- Streptococcus pneumoniae

Gram-negative Bacteria

- Escherichia coli

- Klebsiella pneumoniae

Case Study Insights

In a retrospective study analyzing antibiotic resistance patterns in Uganda from January 2016 to December 2018 involving 3,092 microbiology records:

- High resistance rates were observed among common pathogens such as E. coli and K. pneumoniae, with significant resistance to erythromycin noted (Byarugaba et al., 2011a) .

Another study focusing on livestock highlighted that 35% of Enterococci and 46% of E. coli isolates from food-producing animals were resistant to erythromycin .

Resistance Patterns

Despite its effectiveness, the emergence of resistance to erythromycin thiocyanate poses challenges in clinical settings:

- Resistance mechanisms include methylation of adenine residues in rRNA and efflux pump activity.

- A notable increase in multi-drug resistant strains has been documented in various studies across different regions .

Research Findings

Recent research has expanded our understanding of erythromycin thiocyanate's biological activity:

- Inhibition of mRNA Splicing : It has been shown to inhibit mammalian mRNA splicing processes .

- Impact on Cell Cycle : Studies indicate potential effects on cell cycle regulation and apoptosis pathways in certain cancer cell lines .

- Inflammatory Response Modulation : Erythromycin thiocyanate also influences inflammatory pathways such as NF-kB and MAPK/ERK signaling .

Table: Summary of Research Findings

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRTEYLDPNZHR-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858755 | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-67-8 | |

| Record name | Erythromycin thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。